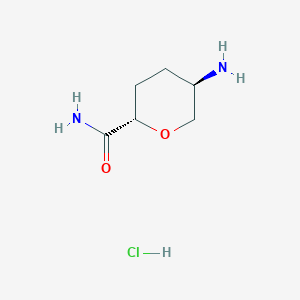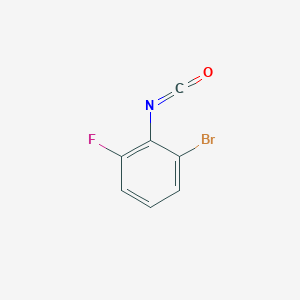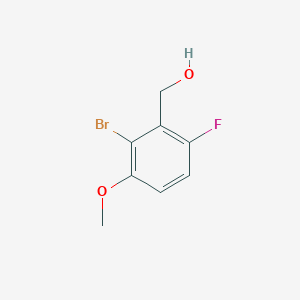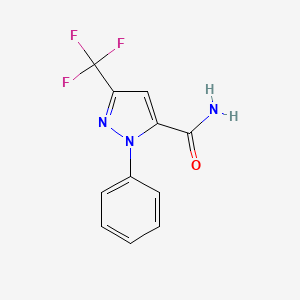
2-Phenyl-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Phenyl-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid amide” is a compound that belongs to the family of pyrazoles . Pyrazoles are simple aromatic ring organic compounds that are part of the heterocyclic diazole series. They are characterized by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .
Synthesis Analysis
The synthesis of pyrazoles, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles, including “this compound”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .科学的研究の応用
PTPCA has been studied extensively in the scientific community. It has been found to have potential applications in drug development, as it has been shown to have anti-inflammatory, anti-cancer, and anti-fungal properties. Additionally, PTPCA has been used in laboratory experiments to study the mechanisms of action of various drugs, as well as the biochemical and physiological effects of various compounds.
作用機序
Mode of Action
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . They often exhibit tautomerism, which may influence their reactivity and interaction with targets .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 255.2 , which could potentially influence its pharmacokinetic properties.
実験室実験の利点と制限
The use of PTPCA in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and purify. Additionally, it is relatively inexpensive and has a long shelf life. However, there are also some limitations to the use of PTPCA in laboratory experiments. For example, it has been found to be unstable in the presence of light and heat, and it can be toxic at high concentrations.
将来の方向性
The potential applications of PTPCA are still being explored. One potential future direction is the development of new drug formulations that incorporate PTPCA. Additionally, further research into the mechanisms of action of PTPCA and its biochemical and physiological effects could lead to new treatments for a variety of diseases. Additionally, PTPCA could be used in laboratory experiments to study the effects of various compounds on cells. Finally, further research into the synthesis and purification of PTPCA could lead to more efficient and cost-effective methods for producing the compound.
合成法
PTPCA is synthesized through a two-step process. In the first step, a mixture of 2-phenyl-5-trifluoromethylpyrazole-3-carboxylic acid and an amine is reacted in an aqueous medium at a pH of 6-7. The reaction is then quenched with a strong acid and the resulting product is PTPCA. The second step involves the purification of the product through a series of crystallization and recrystallization processes.
特性
IUPAC Name |
2-phenyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)9-6-8(10(15)18)17(16-9)7-4-2-1-3-5-7/h1-6H,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWCMPNKMJHBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)
![7-((2-(Trimethylsilyl)ethoxy)methyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine; 95%](/img/structure/B6358232.png)
![7-[1-(4-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6358234.png)
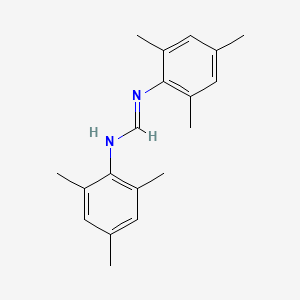

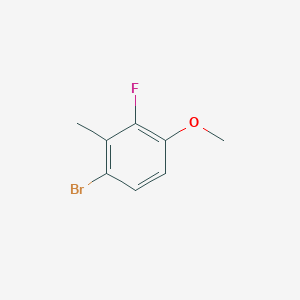


![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6358272.png)
